

2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)aniline

Cat. No.: B029517

[Get Quote](#)

An In-depth Technical Guide to **2-(4-Chlorophenoxy)aniline** (CAS No. 2770-11-8)

Introduction

2-(4-Chlorophenoxy)aniline, identified by the CAS number 2770-11-8, is an aromatic organic compound featuring a diaryl ether structure. It serves as a crucial intermediate and building block in various fields of chemical synthesis.^[1] Its applications range from the production of pharmaceuticals and agrochemicals to the development of novel materials.^{[1][2][3]} This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information for researchers, scientists, and professionals in the field.

Physicochemical Properties

The fundamental properties of **2-(4-Chlorophenoxy)aniline** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

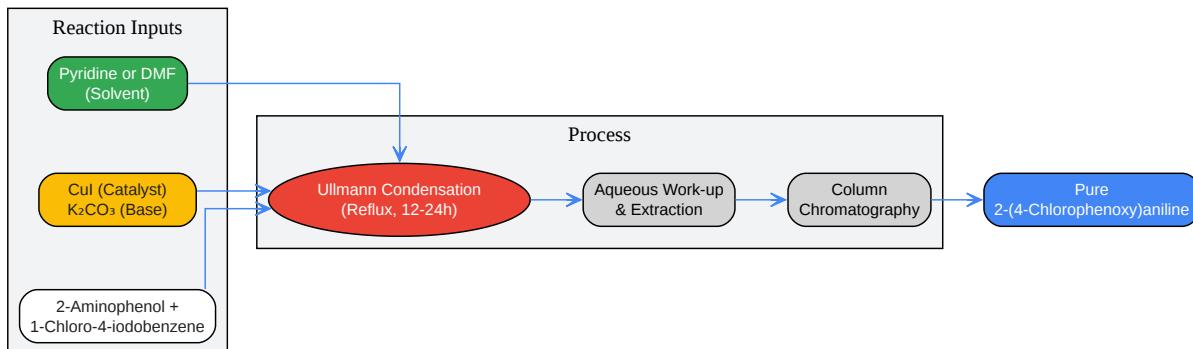
Property	Value	Source(s)
CAS Number	2770-11-8	[4]
Molecular Formula	C ₁₂ H ₁₀ CINO	[3] [4]
Molecular Weight	219.67 g/mol	[3] [4]
Appearance	White to light yellow solid; Pale yellow powder	[1] [3]
Melting Point	80-85 °C	[1]
Solubility	Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in chloroform and methanol; less soluble in water.	[1] [3]
pKa (Predicted)	3.69 ± 0.10	[3]
Storage Conditions	Store in a dark, cool, and well-ventilated place under an inert atmosphere. Recommended storage at 2-8°C.	[3] [5]

Synthesis Protocols

The synthesis of **2-(4-Chlorophenoxy)aniline** is commonly achieved via an Ullmann condensation, which involves the copper-catalyzed reaction between a phenol and an aryl halide. This method is a staple for the formation of diaryl ethers.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of **2-(4-Chlorophenoxy)aniline** from 2-aminophenol and 1-chloro-4-iodobenzene.

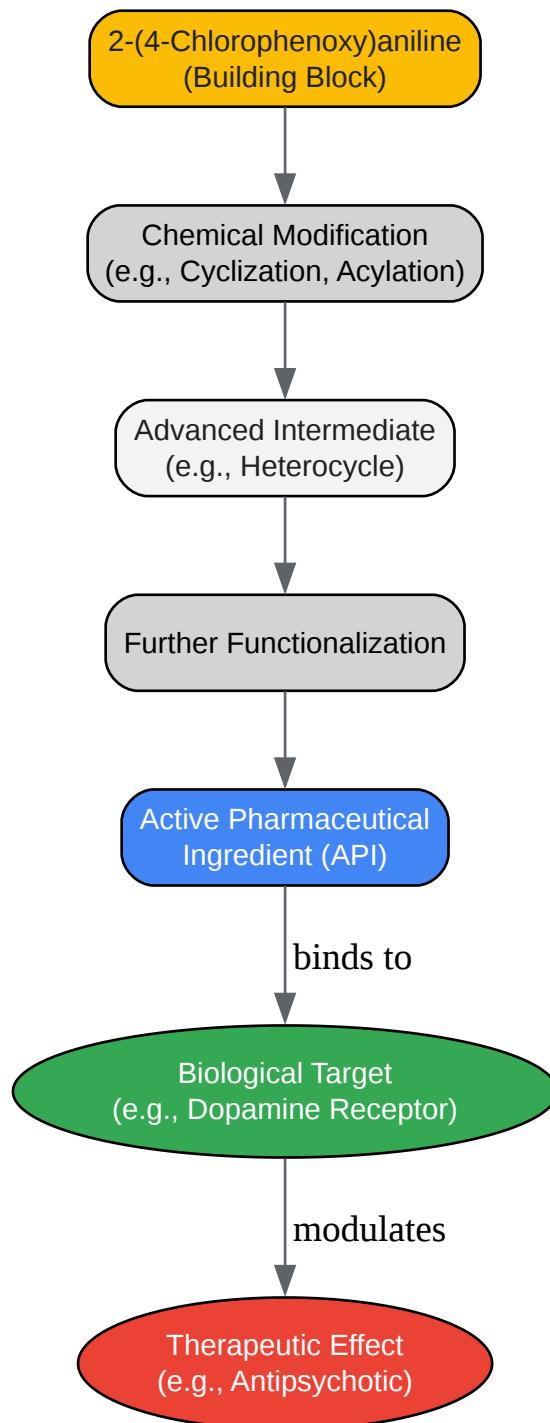

Objective: To synthesize **2-(4-Chlorophenoxy)aniline** via a copper-catalyzed cross-coupling reaction.

Materials:

- 2-Aminophenol
- 1-Chloro-4-iodobenzene
- Potassium Carbonate (K_2CO_3), anhydrous
- Copper(I) Iodide (CuI)
- Pyridine or N,N-Dimethylformamide (DMF) (solvent)
- Toluene (co-solvent, optional)

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Catalyst and Solvent Addition:** Add Copper(I) Iodide (CuI) (0.1 eq) as the catalyst to the flask. Add pyridine or DMF as the solvent to the mixture.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) under an inert nitrogen or argon atmosphere.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- **Work-up:** After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure **2-(4-Chlorophenoxy)aniline**.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(4-Chlorophenoxy)aniline**.

Applications in Drug Development

2-(4-Chlorophenoxy)aniline is a valuable scaffold in medicinal chemistry, primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.

- **Antipsychotic Medications:** The compound serves as an intermediate for producing certain antipsychotic drugs.^[2] The chlorophenoxy moiety can contribute to selective dopamine receptor antagonism, a key mechanism for many antipsychotics.^[2]
- **Conductive Polymers:** In materials science, it acts as a building block for conductive polymers where the aniline nitrogen can be oxidized to form conjugated systems.^[2]
- **General Pharmaceutical Synthesis:** It is widely used as a starting material for introducing the 2-(4-chlorophenoxy) group into various molecular frameworks to create novel pharmaceutical candidates.^[3] It is also known as a USP impurity of the tetracyclic antidepressant Amoxapine.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Logical pathway from chemical intermediate to therapeutic application.

Safety and Handling

2-(4-Chlorophenoxy)aniline is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification:[4][7]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.
- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

Handling Precautions:[1][7]

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Prevent contact with skin, eyes, and clothing.
- In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. 2-(4-chlorophenoxy)aniline; CAS No.: 2770-11-8 [chemshuttle.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy Online CAS Number 2770-11-8 - TRC - 2-(4-Chlorophenoxy)aniline | LGC Standards [lgcstandards.com]
- 7. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [2-(4-Chlorophenoxy)aniline CAS number 2770-11-8 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029517#2-4-chlorophenoxy-aniline-cas-number-2770-11-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com